

Leucrose: A Novel Tool for Investigating Hepatic Lipid Metabolism

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Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B1674814*

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leucrose, a non-cariogenic isomer of sucrose, is emerging as a valuable tool in the study of hepatic lipid metabolism. Composed of α -1,5-linked glucose and fructose, its unique structure leads to slower digestion and absorption compared to sucrose. This characteristic modulates postprandial glucose and insulin responses, making it an intriguing candidate for investigating the intricate pathways governing lipid accumulation and breakdown in the liver. This document provides a comprehensive overview of the application of **leucrose** in hepatic lipid metabolism research, including detailed experimental protocols and a summary of key quantitative findings. Recent studies have demonstrated that **leucrose** supplementation can mitigate high-fat diet-induced hepatic steatosis by influencing the expression of key genes involved in both lipogenesis and fatty acid oxidation.

Key Findings on Leucrose and Hepatic Lipid Metabolism

Leucrose supplementation in a high-fat diet (HFD) mouse model has been shown to significantly reduce the accumulation of triglycerides in the liver. This effect is associated with the modulation of genes that regulate both the synthesis and breakdown of fatty acids.

Specifically, **leucrose** has been observed to downregulate genes involved in lipogenesis and upregulate genes that promote fatty acid β -oxidation.

A pivotal study by Lee et al. (2018) investigated the effects of replacing 25% (L25) and 50% (L50) of sucrose with **leucrose** in a high-fat diet fed to mice. The results demonstrated a dose-dependent reduction in hepatic triglyceride levels and favorable changes in the expression of key metabolic genes.

Table 1: Effect of **Leucrose** Supplementation on Hepatic Triglyceride Content in High-Fat Diet-Fed Mice

Group	Hepatic Triglyceride (mg/g tissue)
Control (Ctrl)	25.3 \pm 2.1
High-Fat Diet (HF)	68.7 \pm 5.4
HF + 25% Leucrose (L25)	55.1 \pm 4.8
HF + 50% Leucrose (L50)	42.6 \pm 3.9

Data are presented as mean \pm standard error of the mean (SEM).

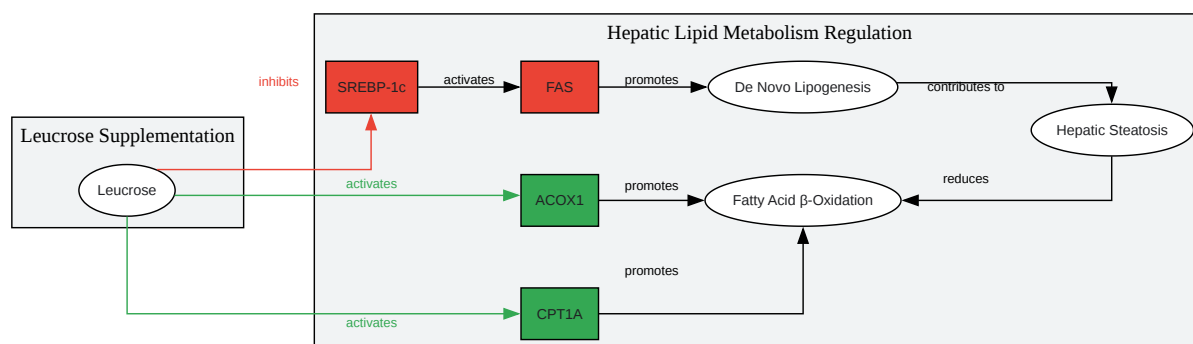
Table 2: Relative mRNA Expression of Key Genes in Hepatic Lipid Metabolism Following **Leucrose** Supplementation

Gene	Function	Control (Ctrl)	High-Fat Diet (HF)	HF + 25% Leucrose (L25)	HF + 50% Leucrose (L50)
SREBP-1c	Lipogenesis	1.00 \pm 0.12	2.85 \pm 0.31	1.98 \pm 0.22	1.45 \pm 0.18
FAS	Lipogenesis	1.00 \pm 0.09	3.12 \pm 0.28	2.15 \pm 0.25	1.68 \pm 0.20
ACOX1	β -oxidation	1.00 \pm 0.15	0.45 \pm 0.08	0.78 \pm 0.10	0.95 \pm 0.11
CPT1A	β -oxidation	1.00 \pm 0.11	0.52 \pm 0.07	0.85 \pm 0.09	1.10 \pm 0.13

Data are presented as relative fold change compared to the control group (mean \pm SEM).

Signaling Pathways and Experimental Workflows

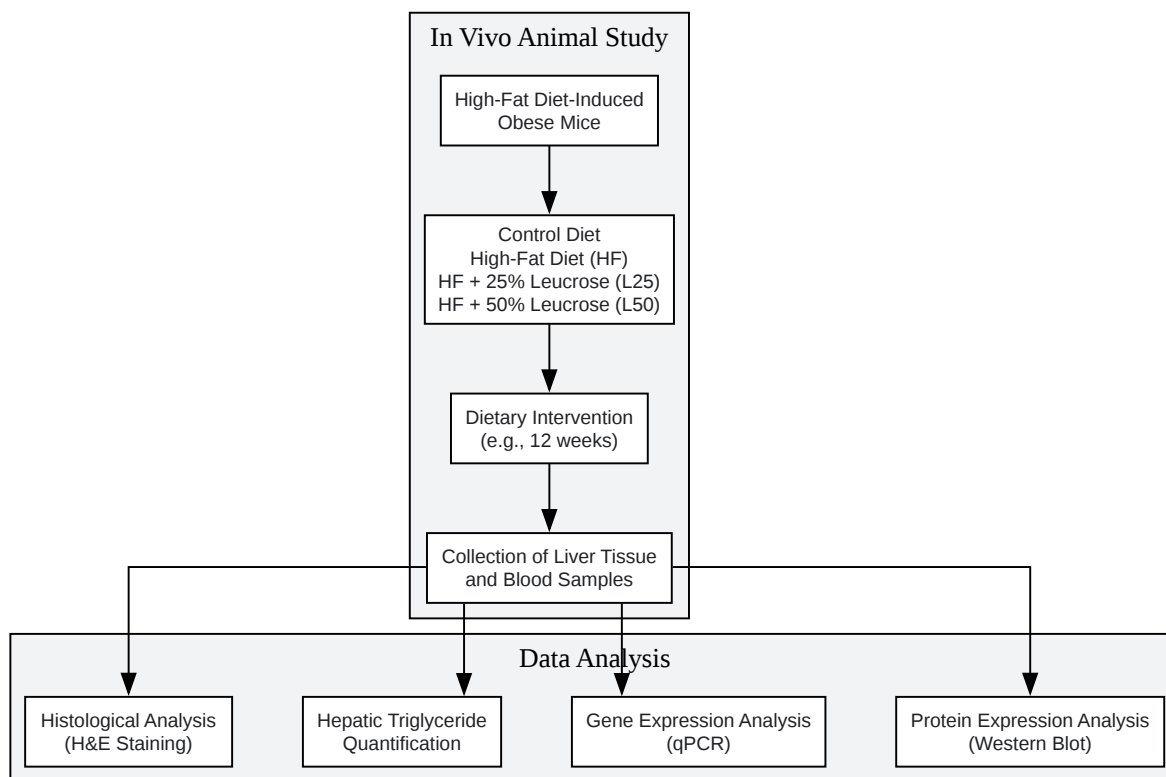
The mechanism by which **leucrose** influences hepatic lipid metabolism involves the modulation of key transcriptional regulators and enzymes. The downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target gene, Fatty Acid Synthase (FAS), leads to a reduction in de novo lipogenesis. Conversely, the upregulation of Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A) enhances the mitochondrial and peroxisomal breakdown of fatty acids.



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Caption: Leucrose's dual action on hepatic lipid metabolism.

The following diagram illustrates a typical experimental workflow for studying the effects of **leucrose** on hepatic lipid metabolism in a mouse model.



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Caption: Experimental workflow for in vivo **leucrose** studies.

Experimental Protocols

1. In Vivo Animal Study: High-Fat Diet-Induced Hepatic Steatosis Model

- Animals: Male C57BL/6J mice, 5 weeks old.
- Acclimation: Acclimatize mice for 1 week with free access to standard chow and water.
- Diet Groups:

- Control (Ctrl): Standard chow diet.
- High-Fat (HF): High-fat diet (e.g., 60% kcal from fat).
- **Leucrose 25 (L25)**: High-fat diet with 25% of the sucrose content replaced by **leucrose**.
- **Leucrose 50 (L50)**: High-fat diet with 50% of the sucrose content replaced by **leucrose**.
- Study Duration: 12 weeks.
- Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Monitoring: Monitor body weight and food intake weekly.
- Sample Collection: At the end of the study, fast mice overnight, anesthetize, and collect blood via cardiac puncture. Perfuse the liver with ice-cold saline, excise, weigh, and snap-freeze portions in liquid nitrogen for molecular analysis. Fix a separate portion in 10% neutral buffered formalin for histology.

2. Measurement of Hepatic Triglyceride Content

- Principle: This protocol is based on the enzymatic colorimetric measurement of glycerol released after the hydrolysis of triglycerides.
- Materials:
 - Frozen liver tissue (~100 mg).
 - Chloroform:Methanol mixture (2:1, v/v).
 - Triglyceride quantification kit (commercially available).
 - Homogenizer.
- Procedure:
 - Homogenize the weighed liver tissue in the chloroform:methanol mixture.

- Incubate the homogenate at room temperature for 20 minutes to extract lipids.
- Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen.
- Resuspend the lipid extract in the buffer provided in the triglyceride quantification kit.
- Follow the manufacturer's instructions for the enzymatic assay to determine triglyceride concentration.
- Normalize the triglyceride content to the initial weight of the liver tissue.

3. Histological Analysis of Liver Sections

- Principle: Hematoxylin and Eosin (H&E) staining is used to visualize the morphology of the liver tissue and assess the extent of lipid droplet accumulation (steatosis).
- Materials:
 - Formalin-fixed, paraffin-embedded liver tissue blocks.
 - Microtome.
 - Glass slides.
 - Hematoxylin and Eosin staining reagents.
 - Microscope.
- Procedure:
 - Section the paraffin-embedded liver blocks at 5 μm thickness using a microtome.
 - Mount the sections on glass slides.
 - Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

- Stain with hematoxylin to visualize cell nuclei (blue/purple).
- Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
- Dehydrate the stained sections and mount with a coverslip.
- Examine the slides under a light microscope to assess the degree of steatosis, inflammation, and ballooning.

4. Gene Expression Analysis by Quantitative PCR (qPCR)

- Principle: qPCR is used to quantify the mRNA levels of target genes involved in lipid metabolism.
- Materials:
 - Frozen liver tissue (~30 mg).
 - RNA extraction kit.
 - cDNA synthesis kit.
 - qPCR master mix.
 - Primers for target genes (SREBP-1c, FAS, ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH, β -actin).
 - qPCR instrument.
- Procedure:
 - RNA Extraction: Isolate total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's protocol.
 - RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

- cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
- qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reaction in a qPCR instrument.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the housekeeping gene.

5. Protein Expression Analysis by Western Blot

- Principle: Western blotting is used to detect and quantify the protein levels of key enzymes in lipid metabolism.
- Materials:
 - Frozen liver tissue.
 - Lysis buffer with protease and phosphatase inhibitors.
 - Protein assay kit (e.g., BCA assay).
 - SDS-PAGE gels.
 - PVDF membrane.
 - Primary antibodies against target proteins (e.g., SREBP-1c, FAS, ACOX1, CPT1A) and a loading control (e.g., β -actin, GAPDH).
 - HRP-conjugated secondary antibodies.
 - Chemiluminescent substrate.
 - Imaging system.
- Procedure:

- Protein Extraction: Homogenize liver tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion:

Leucrose presents a promising avenue for researchers studying hepatic lipid metabolism. Its ability to attenuate high-fat diet-induced hepatic steatosis through the dual regulation of lipogenesis and fatty acid oxidation provides a valuable model for investigating the molecular mechanisms underlying non-alcoholic fatty liver disease (NAFLD). The detailed protocols and quantitative data presented in this document offer a solid foundation for scientists and drug development professionals to incorporate **leucrose** into their research and explore its potential therapeutic applications.

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